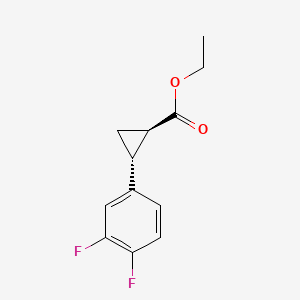

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJNMWERMSARF-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725431 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-61-9 | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Abstract

This technical guide provides a comprehensive overview of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a chiral molecule of significant interest in the pharmaceutical industry. The document details its chemical identity, including its definitive CAS Number, physicochemical properties, and its critical role as a key starting material in the synthesis of advanced antiplatelet agents. Emphasis is placed on the stereoselective synthesis required to obtain the desired (1R,2R) isomer, the analytical techniques for its characterization and quality control, and the underlying scientific principles that guide these laboratory and industrial processes. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Compound Identification and Physicochemical Properties

This compound is a high-value synthetic intermediate. Its precise stereochemical configuration is crucial for its intended biological application in downstream active pharmaceutical ingredients (APIs).

The definitive Chemical Abstracts Service (CAS) number for this compound is 1006376-61-9 .[1][2][3][4] This identifier uniquely specifies the ethyl ester with the trans configuration where both chiral centers on the cyclopropane ring are in the (R) configuration.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1006376-61-9 | [1][2][4] |

| IUPAC Name | ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | [2][4] |

| Synonyms | (1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, Ticagrelor Impurity 120 | [1][2] |

| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][2] |

| Molecular Weight | 226.22 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 262.7 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Solubility | Practically insoluble in water | [2] |

Significance in Pharmaceutical Synthesis: A Key Intermediate for Ticagrelor

The primary driver for the industrial-scale synthesis of this compound is its role as a key intermediate in the manufacture of Ticagrelor.[1][] Ticagrelor is a potent and reversible P2Y₁₂ receptor antagonist used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[6]

The cyclopropylamine moiety of Ticagrelor, which is essential for its binding and activity, is derived from this specific chiral ester. The (1R,2R) stereochemistry of the starting material dictates the final (1R,2S) stereochemistry of the amine in the Ticagrelor molecule after a series of synthetic transformations.

Diagram: Simplified Synthetic Pathway to Ticagrelor A high-level overview of the synthetic route from the title compound to the final Ticagrelor API, highlighting the conservation of the core stereochemistry.

Stereoselective Synthesis: Achieving Chiral Purity

The synthesis of this compound requires a high degree of stereocontrol. Asymmetric catalysis is the most common and efficient strategy employed. A widely cited approach involves the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA) using a chiral catalyst.

Causality in Experimental Design

-

Choice of Substrates: 3,4-difluorostyrene provides the required aromatic moiety, while ethyl diazoacetate serves as the carbene precursor for forming the cyclopropane ring.

-

Catalyst System: The choice of catalyst is paramount for enantioselectivity. Ruthenium- or Rhodium-based catalysts bearing chiral ligands (e.g., bis(oxazoline) ligands) are frequently used.[6][7] These catalysts create a chiral pocket around the metal center, directing the approach of the diazoacetate and the styrene to favor the formation of the (1R,2R) enantiomer over other possible stereoisomers.

-

Reaction Conditions: Temperature and rate of addition are critical variables. Ethyl diazoacetate is typically added slowly to the reaction mixture to maintain a low steady-state concentration. This minimizes the homodimerization of EDA (to form diethyl fumarate and maleate) and ensures the catalytic cycle proceeds efficiently. Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on principles described in patent literature for asymmetric cyclopropanation.[6][7][8]

Workflow: Asymmetric Cyclopropanation A step-by-step visualization of the synthesis process.

Step-by-Step Methodology:

-

Reactor Preparation: A suitable reactor is charged with 3,4-difluorostyrene (1.0 eq) and the chiral catalyst system (e.g., dichloro(p-cymene)ruthenium(II) dimer with a chiral pyridine-based ligand, ~0.1-1 mol%) in an appropriate anhydrous solvent like toluene or dichloromethane.[6][7]

-

Inerting and Temperature Control: The reactor is purged with an inert gas (Nitrogen or Argon) and the temperature is stabilized.

-

Reagent Addition: Ethyl diazoacetate (EDA) (1.1-1.5 eq) is dissolved in the reaction solvent and added slowly and continuously to the stirred reaction mixture over a period of 2-6 hours.

-

Scientist's Note: A slow addition rate is crucial to prevent the explosive decomposition of EDA and to minimize the formation of achiral side products.

-

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the styrene starting material.

-

Work-up: Upon completion, the reaction mixture is filtered (if the catalyst is heterogeneous) and the solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the stereochemical integrity of the product is a non-negotiable step in pharmaceutical manufacturing. A robust analytical workflow is essential.

Table 2: Key Analytical QC Specifications

| Parameter | Method | Typical Specification | Rationale |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectrum | Confirms the chemical structure is correct. |

| Assay (Purity) | GC-FID or HPLC-UV | ≥ 99.0% | Ensures the material is free from process-related impurities and starting materials. |

| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.0% e.e. | Critically confirms the stereochemical purity and the effectiveness of the asymmetric synthesis. |

Protocol: Chiral HPLC for Enantiomeric Excess Determination

This protocol provides a self-validating system to ensure the correct stereoisomer is produced at high purity.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: Install a suitable chiral stationary phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Analysis: The (1R,2R) enantiomer and the undesired (1S,2S) enantiomer will elute at different retention times. Integrate the peak areas for both enantiomers.

-

Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Diagram: Analytical QC Workflow Logical flow for the quality control and release of a batch of the title compound.

References

-

Molbase. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate 1006376-61-9 wiki. [Online] Available at: [Link]

-

Chemsrc. CAS#:1006376-61-9 | this compound. [Online] Available at: [Link]

-

Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Online] Available at: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

European Patent Office. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. [Online] Available at: [Link]

- Google Patents. WO2013144295A1 - Process for the preparation of ticagrelor.

-

NIH National Library of Medicine. Prasugrel, a new medicine for preventing blockages in the arteries. [Online] Available at: [Link]

-

AdooQ Bioscience. ethyl(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Online] Available at: [Link]

Sources

- 1. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS#:1006376-61-9 | this compound | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral organic compound of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of advanced antiplatelet agents, most notably Ticagrelor.[1] An accurate and comprehensive understanding of its physical properties is paramount for researchers and process chemists to ensure reaction efficiency, process safety, product purity, and stable storage.

This guide provides a detailed examination of the core physical characteristics of this molecule. It is designed to be a practical resource, combining established data with the underlying scientific principles and methodologies required for its characterization, thereby supporting seamless integration into drug development workflows.

Chemical Identity and Molecular Structure

A precise definition of a compound's structure and identity is the foundation of all subsequent chemical and physical analysis.

-

IUPAC Name: ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate[2]

-

Synonyms: (1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, Ticagrelor Impurity 120[1][3]

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Boiling Point Determination via Vacuum Distillation

Expertise & Rationale: Given the high predicted boiling point, determination at atmospheric pressure risks thermal degradation. Vacuum distillation lowers the boiling temperature to a safer range, preserving the molecule's integrity. The observed temperature is then correlated back to atmospheric pressure using a pressure-temperature nomograph.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter with a thermometer, a condenser, and a receiving flask. Connect the system to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask along with a magnetic stir bar for smooth boiling.

-

System Evacuation: Gradually reduce the pressure in the system to a stable, recorded value (e.g., 1-10 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Data Recording: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb and the corresponding stable pressure.

-

Correction: Use a standard pressure-temperature nomograph to extrapolate the boiling point to standard atmospheric pressure (760 mmHg).

Protocol 2: Density Measurement Using a Pycnometer

Expertise & Rationale: The pycnometer method is a classic and highly accurate technique for determining the density of liquids. It relies on precisely measuring the weight of a known volume of the substance, making it a self-validating system based on fundamental principles of mass and volume.

Methodology:

-

Calibration: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL) and record its weight (m₁).

-

Water Measurement: Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20 °C) and weigh it again (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound sample at the same temperature and record the weight (m₃).

-

Calculation:

-

Weight of the sample = m₃ - m₁

-

Volume of the sample = (m₂ - m₁) / density of water

-

Density of the sample = (m₃ - m₁) / [(m₂ - m₁) / density of water]

-

Protocol 3: Aqueous Solubility via Shake-Flask Method (OECD Guideline 105)

Expertise & Rationale: The shake-flask method is the internationally recognized gold standard for determining the water solubility of chemical compounds. Adhering to this protocol ensures the data is reliable, reproducible, and authoritative. The method is designed to achieve a thermodynamic equilibrium between the dissolved and undissolved substance.

Methodology:

-

Preparation: Add an amount of the compound in excess of its expected solubility to a flask containing a known volume of high-purity water.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the time required to reach a plateau in concentration.

-

Phase Separation: After agitation, allow the flask to stand in the temperature bath to permit the undissolved material to settle. To ensure complete separation of the solid/liquid phases, centrifuge a portion of the mixture at the same temperature.

-

Analysis: Carefully extract a sample from the clear, supernatant aqueous phase.

-

Quantification: Determine the concentration of the dissolved compound in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentrations.

Conclusion

The physical properties of this compound—a liquid of low water solubility, high boiling point, and moderate density—are defining characteristics that govern its handling, purification, and application in synthesis. The data and protocols presented in this guide offer drug development professionals the necessary information for safe handling, effective process scale-up, and robust quality control. A thorough understanding of these foundational properties is indispensable for leveraging this key intermediate in the efficient synthesis of vital pharmaceuticals.

References

-

(1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate 1006376-61-9 wiki . Molbase. [Link]

-

CAS#:1006376-61-9 | this compound . Chemsrc. [Link]

-

Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate . Pharmaffiliates. [Link]

-

rel-Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate . Omsynth Lifesciences. [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - European Patent Office - EP 2628721 A1 . European Patent Office. [Link]

-

This compound . Chemsrc. [Link]

-

ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)- . National Center for Advancing Translational Sciences (NCATS). [Link]

- WO 2013/144295 A1 - An improved process for the preparation of ticagrelor.

-

Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

Sources

- 1. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 2. Ethyl trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylate 95% | CAS: 1590376-14-9 | AChemBlock [achemblock.com]

- 3. guidechem.com [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. omsynth.com [omsynth.com]

- 6. GSRS [precision.fda.gov]

(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate molecular weight

An In-Depth Technical Guide to (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: Synthesis, Properties, and Application in Pharmaceutical Manufacturing

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined cyclopropane core, coupled with the electronically distinct 3,4-difluorophenyl group, makes it a valuable building block for complex active pharmaceutical ingredients (APIs). The primary driver for its relevance is its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, details validated synthetic methodologies, and clarifies its critical position in the manufacturing pathway of Ticagrelor. The content herein is synthesized from patent literature and chemical databases to ensure technical accuracy and field-proven insights.

Part 1: Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of this compound is fundamental to its utility. The "(1R,2R)" designation specifies the absolute configuration at the two stereocenters of the cyclopropane ring, resulting in a trans relationship between the substituted phenyl group and the ethyl carboxylate group. This specific stereoisomer is essential for constructing the correct chirality in the final Ticagrelor API.

Key Physicochemical Data

A summary of the compound's key properties is presented below. These values are critical for process development, safety assessment, and analytical method design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][3][4] |

| Molecular Weight | 226.22 g/mol | [1][4][5][6] |

| CAS Number | 1006376-61-9 | [1][3][5][7] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 262.7 ± 40.0 °C at 760 mmHg | [1][7][8] |

| Density | 1.257 - 1.3 g/cm³ | [1][7][8] |

| Flash Point | 109.3 ± 22.2 °C | [7][8] |

| InChI Key | WKJJNMWERMSARF-DTWKUNHWSA-N | [][3][9] |

| Canonical SMILES | CCOC(=O)[C@H]1C[C@H]1C2=CC(=C(C=C2)F)F | [3][9] |

Part 2: Synthesis Methodologies

The efficient and stereoselective synthesis of this intermediate is a subject of considerable industrial importance. Several distinct routes have been developed, each with unique advantages and challenges regarding yield, purity, cost, and scalability.

Route A: Synthesis from (S)-2-(3,4-difluorophenyl)oxirane

This pathway offers a direct approach to establishing the desired stereochemistry. The core of this method is the reaction between a phosphorus ylide precursor and a chiral epoxide.

Experimental Protocol: A general procedure involves the following steps[1]:

-

To a suitable reaction vessel, add sodium tert-butoxide (1.2 mol) and triethyl phosphonoacetate (1.2 mol) in toluene.

-

Heat the mixture to 100 °C.

-

Slowly add a toluene solution of (S)-2-(3,4-difluorophenyl)oxirane dropwise, maintaining the reaction temperature at 100 °C.

-

Maintain the reaction for approximately 4 hours after the addition is complete.

-

Upon completion, cool the reaction mixture and quench by adding water.

-

Separate the organic phase, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the target product.

This method has been reported to produce the desired ester in high yield (90.6%) and excellent enantiomeric excess (99.2% ee).[1]

Caption: Synthesis from a chiral epoxide precursor.

Route B: Asymmetric Cyclopropanation of 3,4-Difluorostyrene

This route builds the cyclopropane ring onto an achiral olefin using a chiral catalyst, representing a powerful strategy in asymmetric synthesis. The process begins with a common starting material and proceeds through a key catalytic step.[10][11]

Workflow Overview:

-

Styrene Formation: 3,4-Difluorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3,4-difluorostyrene (Wittig reaction).[10][11]

-

Asymmetric Cyclopropanation: The 3,4-difluorostyrene is then subjected to a cyclopropanation reaction with ethyl diazoacetate. This critical step is catalyzed by a chiral ruthenium complex, such as one formed from dichloro(p-cymene)ruthenium(II) dimer and a chiral pyridine-oxazoline (Pybox) ligand, to induce high stereoselectivity for the (1R,2R) product.[10][11]

This catalytic approach is highly valued for its efficiency, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product.

Caption: Asymmetric catalysis on an olefin substrate.

Part 3: Central Role in Ticagrelor Synthesis

This compound is not the final component used in the coupling reaction to form Ticagrelor. Instead, it serves as a stable, purifiable precursor to the corresponding carboxylic acid and, subsequently, the critical amine side chain, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA).[10][12]

Transformation Pathway:

-

Ester Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in a methanol/water mixture.[10][11]

-

Conversion to Amine (CPA): The resulting (1R,2R)-carboxylic acid is then converted into the (1R,2S)-amine (CPA). This transformation involves a stereochemical inversion at one of the carbon centers. A common method to achieve this is through a Curtius rearrangement.[10] In this sequence, the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to yield the amine with the inverted stereochemistry at the C1 position. The resulting CPA is the key fragment that is coupled to the triazolopyrimidine core of Ticagrelor.

***dot digraph "Ticagrelor_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

// Compounds Ester [label=<this compound>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label=<(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid>, shape=ellipse, fillcolor="#FFFFFF"]; CPA [label=<(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)>, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ticagrelor [label="Ticagrelor API", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Arrows Ester -> Acid [label=" 1. Hydrolysis (e.g., NaOH/MeOH)", fontsize=9]; Acid -> CPA [label=" 2. Curtius Rearrangement\n(Stereoinversion at C1)", fontsize=9]; CPA -> Ticagrelor [label=" 3. Coupling with API Core", fontsize=9]; }

Sources

- 1. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. GSRS [precision.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. omsynth.com [omsynth.com]

- 7. CAS#:1006376-61-9 | this compound | Chemsrc [chemsrc.com]

- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 11. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

Authored by a Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1] For researchers in drug development and process chemistry, unambiguous structural confirmation and stereochemical verification are paramount. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and discuss the interpretation of the spectral data.

Theoretical Foundation: The Unique NMR Signature of Substituted Cyclopropanes

The ¹H NMR spectrum of a substituted cyclopropane is dictated by a unique combination of electronic and steric factors that are not prevalent in acyclic or larger ring systems. Understanding these principles is crucial for accurate spectral interpretation.

Magnetic Anisotropy and Shielding in the Cyclopropane Ring

The cyclopropane moiety exhibits a characteristic shielding effect on its ring protons, causing them to resonate at an unusually high field (lower ppm value) compared to protons in other alkanes.[2] This phenomenon is often attributed to a diamagnetic ring current generated by the electrons in the strained C-C sigma bonds of the three-membered ring.[3][4] When the molecule is oriented perpendicular to the external magnetic field, this induced current creates a shielding cone that reduces the effective magnetic field experienced by the ring protons, shifting their signals upfield. The parent cyclopropane molecule, for instance, has a chemical shift of just 0.22 ppm.[3][4] While substituents will shift these protons downfield, they still typically appear in a less deshielded region than might otherwise be expected.

Spin-Spin Coupling: A Stereochemical Roadmap

The spin-spin coupling constants (J-values) between protons on the cyclopropane ring are highly sensitive to their stereochemical relationship. For a 1,2-disubstituted cyclopropane like the title compound, the following vicinal (three-bond) couplings are critical:

-

³J_cis_ : The coupling between protons on the same face of the ring is consistently larger, typically falling in the range of 6–12 Hz.[5]

-

³J_trans_ : The coupling between protons on opposite faces of the ring is smaller, generally observed in the 2–9 Hz range.[5]

This empirical rule is a powerful tool for assigning the trans stereochemistry of the (1R,2R) isomer. Additionally, geminal coupling (²J) between non-equivalent protons on the same carbon atom is also observed and is typically negative in sign.[5][6][7]

The Impact of Chirality: Diastereotopicity

The presence of two chiral centers (at C1 and C2) renders the molecule asymmetric. A direct consequence of this is that the two protons on the C3 methylene group (CH₂) are chemically non-equivalent. This phenomenon is known as diastereotopicity.[8] These diastereotopic protons will have distinct chemical shifts and will exhibit geminal coupling to each other. They will also couple differently to the protons at C1 and C2, leading to complex splitting patterns that are rich in structural information.[8] Similarly, the two protons of the ethyl ester's methylene group are also diastereotopic due to their proximity to the C1 chiral center.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles above, we can predict the ¹H NMR spectrum of this compound. The protons are labeled as shown in the diagram below for clarity.

Caption: Labeled protons on the cyclopropane ring.

The spectrum can be divided into three main regions: aromatic, cyclopropyl, and ethyl ester.

Aromatic Region (δ ≈ 7.0–7.3 ppm, 3H)

-

Environment : These protons are attached to the 3,4-difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms and the aromatic ring current will shift these signals significantly downfield.

-

Expected Multiplicity : This region will present as a complex series of multiplets. The complexity arises from both proton-proton (³J and ⁴J) and proton-fluorine (³J_HF_, ⁴J_HF_, and ⁵J_HF_) couplings. A full analysis would require advanced 2D NMR techniques or spectral simulation.

Ethyl Ester Region (δ ≈ 4.2 ppm and 1.3 ppm, 5H)

-

-OCH₂- Protons (δ ≈ 4.2 ppm, 2H) : These protons are deshielded by the adjacent oxygen atom. As they are diastereotopic, they are expected to be non-equivalent. They will couple with the methyl protons (³J ≈ 7 Hz) and weakly with the cyclopropyl proton H1 (³J). This will likely result in two overlapping multiplets, which may resolve into a complex pattern such as a quartet of doublets or two distinct multiplets.

-

-CH₃ Protons (δ ≈ 1.3 ppm, 3H) : These protons are relatively shielded. They will couple with the two methylene protons, resulting in a clean triplet (³J ≈ 7 Hz).

Cyclopropyl Region (δ ≈ 1.3–2.6 ppm, 4H)

This is the most diagnostic region of the spectrum. The four protons on the three-membered ring give rise to four distinct and complex signals.

-

H2 (Proton at C2, adjacent to aryl group, δ ≈ 2.5–2.6 ppm) : This proton is the most deshielded of the ring protons due to the anisotropic effect of the adjacent aromatic ring. It will couple to H1 (trans), H3a (trans), and H3b (cis). The multiplicity will be a complex multiplet, likely a doublet of doublets of doublets (ddd).

-

H1 (Proton at C1, adjacent to ester group, δ ≈ 1.9–2.0 ppm) : This proton is deshielded by the electron-withdrawing carboxyl group. It couples with H2 (trans), H3a (cis), and H3b (trans). This will also appear as a complex multiplet (ddd).

-

H3a and H3b (Diastereotopic protons at C3, δ ≈ 1.3–1.6 ppm) : These are the most shielded ring protons. They will appear as two separate, complex multiplets. Each will be split by the other (geminal coupling, ²J), as well as by H1 and H2 (vicinal couplings). For example, H3b will be split by H3a (geminal), H1 (trans), and H2 (cis).

Summary of Predicted Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz (Expected) | Integration |

| Aromatic-H | 7.0 – 7.3 | m | Complex H-H and H-F couplings | 3H |

| -OCH₂ CH₃ | ~ 4.2 | m | ³J(H,H) ≈ 7.1 (diastereotopic complexity) | 2H |

| H2 (Ar-CH) | 2.5 – 2.6 | ddd | ³J_trans_(H2,H1) ≈ 4-7; ³J_cis_(H2,H3b) ≈ 7-10; ³J_trans_(H2,H3a) ≈ 4-7 | 1H |

| H1 (EtOOC-CH) | 1.9 – 2.0 | ddd | ³J_trans_(H1,H2) ≈ 4-7; ³J_cis_(H1,H3a) ≈ 7-10; ³J_trans_(H1,H3b) ≈ 4-7 | 1H |

| H3a / H3b | 1.3 – 1.6 | m | ²J(H3a,H3b) ≈ 4-6; plus various ³J_cis_ and ³J_trans_ couplings | 2H |

| -OCH₂CH₃ | ~ 1.3 | t | ³J(H,H) ≈ 7.1 | 3H |

Experimental Protocol: High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible data.

Instrumentation

-

Spectrometer : A high-field NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or higher) equipped with a broadband probe.

-

Software : TopSpin™ or equivalent software for data acquisition and processing.

Sample Preparation

-

Weighing : Accurately weigh 5–10 mg of the this compound sample.

-

Dissolution : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules.[9]

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7][9] Alternatively, reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

-

Homogenization : Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition and Processing Workflow

The following workflow ensures the acquisition of a high-quality spectrum for detailed analysis.

Caption: Standard workflow for NMR analysis.

Synthesis and Purity Considerations

The title compound is often synthesized via the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, or through the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanol with triethylphosphoacetate.[10][11][12][13] It is important to be aware of potential impurities that may appear in the ¹H NMR spectrum:

-

Starting Materials : Residual 3,4-difluorostyrene or other precursors.

-

Diastereomers : The presence of the cis isomer ((1R,2S) or (1S,2R)) would introduce an entirely new set of cyclopropyl signals with different coupling constants (larger ³J_cis_ values would be more prominent).

-

Solvents : Residual solvents from the synthesis or purification steps (e.g., toluene, ethyl acetate, hexanes).

Conclusion

The ¹H NMR spectrum of this compound is information-rich and highly characteristic. The upfield-shifted, complex multiplets of the four distinct cyclopropyl protons provide a definitive fingerprint for the core structure. Crucially, the measurement of the vicinal coupling constants allows for an unambiguous confirmation of the trans relationship between the aryl and ester substituents, thereby validating the (1R,2R) stereochemistry. This guide equips researchers with the theoretical knowledge and practical protocols needed to confidently acquire and interpret this vital analytical data, ensuring the quality and integrity of this key pharmaceutical intermediate.

References

- Vertex AI Search. (2025-08-08). (1R,2R)-ethyl2-(3,4-difluorophenyl)

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.

- Master Organic Chemistry. (2022-02-08). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- ResearchGate. (2025-08-06). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.

- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.

- Chemistry LibreTexts. (2021-03-05). 12.2: Spectroscopic Properties of Cyclohexanes.

- Google P

- Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Sources

- 1. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester

Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive walkthrough of the methodologies involved in determining and analyzing the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. While, as of the time of this writing, the specific crystal structure for this compound is not publicly available in crystallographic databases, this document serves as a robust framework for researchers who have synthesized this molecule and are proceeding with its structural elucidation. The protocols and interpretations herein are grounded in established crystallographic principles and best practices.

Part 1: The Pathway to Structural Elucidation: A Proposed Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The logical flow for determining the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester is outlined below. This workflow ensures that the data collected is of the highest possible quality and that the resulting structural model is accurate and reliable.

Caption: Workflow for Crystal Structure Determination.

Part 2: Experimental and Computational Protocols: A Guide for the Scientist

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure compound. The synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester can be achieved through various synthetic routes, often involving the cyclopropanation of a substituted styrene derivative.[1][2][3][4] It is crucial to purify the final product to >98% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed. The purity should be verified by methods like NMR, HPLC, and mass spectrometry.

Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[5][6][7]

Experimental Protocol: Vapor Diffusion for Crystal Growth Screening

-

Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) at a concentration near saturation.

-

Screening Setup: In a 24-well crystallization plate, dispense 500 µL of various precipitant solutions (e.g., different ratios of hexane/ethyl acetate, isopropanol/toluene) into the reservoirs.

-

Droplet Dispensing: On a siliconized cover slip, mix 1 µL of the compound's stock solution with 1 µL of the reservoir solution.

-

Sealing and Incubation: Invert the cover slip and seal the reservoir to create a hanging drop. Allow the plate to incubate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

-

Monitoring: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

Causality Behind Experimental Choices: The principle of vapor diffusion allows for a slow and controlled increase in the concentration of the compound in the drop, promoting the formation of well-ordered crystals rather than amorphous precipitate. Screening a wide range of solvents and temperatures is essential as the thermodynamics of crystallization are highly sensitive to these parameters.

X-ray Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[5][6][8]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to flash-cool the crystal in a stream of nitrogen gas (typically at 100 K).

-

Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are optimized to ensure high completeness and redundancy of the data.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Trustworthiness of the Protocol: Cryo-cooling the crystal minimizes radiation damage from the X-ray beam, allowing for longer exposure times and higher quality data. Modern diffractometers and software automate the data collection and processing, ensuring high precision and accuracy.

Structure Solution and Refinement

The diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.[9]

Computational Protocol: Structure Solution and Refinement

-

Structure Solution: For small molecules like the topic compound, direct methods are highly effective for solving the phase problem. Software packages like SHELXS or Olex2 are commonly used for this purpose.[10][11][12] These programs use statistical relationships between the intensities of the reflections to derive initial phases.

-

Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model by fitting atoms into the electron density.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Programs like SHELXL or REFMAC5 are the standard for this task.[13][14][15][16][17][][19]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final refined structure is thoroughly validated to ensure its quality and accuracy. This involves checking for consistency between the model and the data, as well as assessing the geometric sensibility of the model.

Caption: The Iterative Cycle of Crystal Structure Refinement.

Authoritative Grounding: The SHELX suite of programs is the gold standard for small-molecule crystallography and has been instrumental in the determination of hundreds of thousands of crystal structures.[11][12][][19] The quality of a refined structure is assessed by metrics such as the R-factor and R-free, which quantify the agreement between the crystallographic model and the experimental data.

Part 3: Data Presentation and Visualization

A key aspect of a technical guide is the clear and concise presentation of data. The following tables represent the type of information that would be generated from a successful crystal structure determination of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester.

Hypothetical Crystallographic Data

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂F₂O₂ |

| Formula Weight | 226.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | 472 |

| Crystal Size | Value x Value x Value mm |

| θ range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = 25.242° | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / 0 / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| F1 - C4 | Value | C3 - C4 - C5 | Value |

| F2 - C5 | Value | C1 - C2 - C3 | Value |

| O1 - C11 | Value | C2 - C1 - C6 | Value |

| O2 - C11 | Value | C1 - C6 - C7 | Value |

| C1 - C2 | Value | O1 - C11 - O2 | Value |

| C1 - C6 | Value | C10 - O2 - C11 | Value |

| C2 - C3 | Value |

Visualization of the Molecular Structure

Visualization is crucial for understanding the three-dimensional nature of the molecule and its interactions. Software such as Mercury is widely used for this purpose. A visualization would reveal the trans configuration of the substituents on the cyclopropane ring, the planarity of the difluorophenyl group, and the conformation of the ethyl ester moiety.

Caption: 2D Representation of the molecule's connectivity.

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing would reveal the intermolecular forces that stabilize the crystal lattice. For trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, one would anticipate the presence of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the difluorophenyl rings of adjacent molecules. Understanding these interactions is critical for predicting physical properties such as melting point and solubility, and for understanding polymorphism.

Conclusion

The determination of the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester is a systematic process that integrates experimental techniques with sophisticated computational analysis. This guide provides a comprehensive framework for undertaking such a study, from the initial synthesis and crystallization to the final analysis and validation of the structural model. The resulting three-dimensional structure would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of new molecules with enhanced properties.

References

-

Murshudov, G. N., Vagin, A. A., & Dodson, E. J. (1997). Refinement of macromolecular structures by the maximum-likelihood method. Acta Crystallographica Section D: Biological Crystallography, 53(3), 240-255. [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [Link]

-

CCP4. (1994). The CCP4 suite: programs for protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 50(5), 760-763. [Link]

-

Skubák, P., Murshudov, G. N., & Pannu, N. S. (2004). Direct incorporation of experimental phase information in model refinement. Acta Crystallographica Section D: Biological Crystallography, 60(12), 2196-2201. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Free Mercury. Retrieved January 16, 2026, from [Link]

-

Winn, M. D., Ballard, C. C., Cowtan, K. D., Dodson, E. J., Emsley, P., Evans, P. R., ... & Wilson, K. S. (2011). Overview of the CCP4 suite and current developments. Acta Crystallographica Section D: Biological Crystallography, 67(4), 235-242. [Link]

-

YouTube. (2021, August 20). CSD Mercury Software Tutorial - Basic Overview & Introduction. Retrieved from [Link]

-

Yamashita, K., Palmer, C. M., & Murshudov, G. N. (2022). Refinement with REFMAC5 utilising data from different sources. Acta Crystallographica Section D: Structural Biology, 78(3), 295-306. [Link]

-

Wikipedia. (n.d.). Mercury (crystallography). Retrieved January 16, 2026, from [Link]

-

OlexSys Ltd. (n.d.). Structure Solution. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 16, 2026, from [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved January 16, 2026, from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 16, 2026, from [Link]

-

(2020). X-ray Crystallography. LibreTexts. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved January 16, 2026, from [Link]

-

Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography - Experimental Protocol [Video]. YouTube. [Link]

-

Stephenson, G. A., & Thomas, L. H. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]

-

RCSB PDB. (n.d.). Guide to Understanding PDB Data: Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved January 16, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The FEBS journal, 284(18), 2948-2964. [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Quora. (2017, August 16). How to understand crystallography. Retrieved January 16, 2026, from [Link]

-

Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1S,2S)-. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2S)-. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of medicinal chemistry, 62(17), 8125–8138. [Link]

-

Global Substance Registration System. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2022, September 26). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020, December 10). The crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid, trans-2-phenyl-, 2,2,3,3-tetrafluoropropyl ester. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved January 16, 2026, from [Link]

-

Zukerman-Schpector, J., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1122–o1123. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 16, 2026, from [Link]

-

MySkinRecipes. (n.d.). trans-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS-. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved January 16, 2026, from [Link]

Sources

- 1. CAS#:1006376-61-9 | (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(propyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid | C19H18ClF2N3O4 | CID 122670137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. US9938222, Example 91 | C23H17F3O4 | CID 130386894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Ethyl trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylate 95% | CAS: 1590376-14-9 | AChemBlock [achemblock.com]

- 11. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate | C22H30F2O2 | CID 19695450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. Ethyl trans-2-phenylcyclopropanecarboxylate | C12H14O2 | CID 252496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to Difluorophenyl Cyclopropane Derivatives: A Technical Whitepaper

Abstract

The gem-difluorocyclopropane motif, particularly when appended to a phenyl group, represents a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique combination of conformational rigidity, metabolic stability, and ability to act as a lipophilic hydrogen-bond donor has propelled its integration into a multitude of bioactive molecules and advanced materials.[4][5] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing difluorophenyl cyclopropane derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical synthetic landscape.

The Strategic Importance of the Difluorophenyl Cyclopropane Moiety

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The difluoromethylene group, in particular, is often considered a bioisostere for an oxygen atom.[6] When this group is part of a cyclopropane ring, the resulting structure offers a unique set of advantages:

-

Conformational Constraint: The three-membered ring locks the substituents into a well-defined spatial arrangement, which can be crucial for optimizing interactions with biological targets.[5]

-

Metabolic Stability: The high strength of the C-F bond often imparts resistance to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[4]

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter the acidity, basicity, and dipole moment of neighboring functional groups, influencing properties like cell permeability and bioavailability.[2][6]

A notable example of a biologically active molecule containing a difluorophenyl cyclopropane unit is the antiplatelet agent Ticagrelor, where the cyclopropane ring bridges the pharmacologically active difluorophenyl and heterocyclic fragments.[5]

The Workhorse of Synthesis: [2+1] Cycloaddition via Difluorocarbene

The most prevalent and historically significant method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene species to an alkene.[7] The success of this approach hinges on the choice of the difluorocarbene precursor, as this dictates the reaction conditions, substrate scope, and functional group tolerance.

Classical Difluorocarbene Sources

Historically, difluorocarbene was generated under harsh conditions, often limiting the scope of the reaction to simple, robust substrates.

-

Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt is a widely used and cost-effective reagent for difluorocyclopropanation.[2] Thermal decomposition of ClCF₂COONa generates difluorocarbene, which then reacts with an alkene. A significant drawback of this method is the high temperature required (typically >180 °C), which can be incompatible with sensitive functional groups.[2]

-

Halodifluoromethanes (e.g., CHClF₂): The elimination of a hydrogen halide from a halodifluoromethane using a strong base (e.g., an alkoxide) can also generate difluorocarbene.[1][2] However, the strong basic conditions can lead to side reactions, and the yields are often low.[1][2]

Modern and Milder Difluorocarbene Precursors

The development of milder and more versatile difluorocarbene sources has significantly expanded the utility of [2+1] cycloaddition.

-

Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a suitable initiator like sodium iodide, has emerged as a powerful reagent for the generation of difluorocarbene under mild conditions.[6][8] This method offers excellent yields and tolerates a wide range of functional groups.[8]

-

Dolbier Reagents: Reagents such as (triphenylphosphonio)difluoroacetate (PDFA) serve as sources of the ylide Ph₃P⁺CF₂⁻ upon heating, which can then be used for the difluorocyclopropanation of alkenes.[2]

The general mechanism for difluorocarbene generation from these precursors and subsequent cycloaddition is depicted below:

Figure 1: General workflow for [2+1] difluorocyclopropanation.

Transition-Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, can facilitate the cyclopropanation of alkenes with diazo compounds.[9][10] While less common for difluorocyclopropanation, this approach offers opportunities for asymmetric synthesis. For instance, rhodium(II) catalysts have been employed for the one-step synthesis of difluoromethyl cyclopropanes from difluoromethyl diazomethane.

Alternative Synthetic Strategies

While [2+1] cycloaddition remains the dominant strategy, several other methods have been developed for the synthesis of difluorocyclopropane derivatives. These can be particularly useful for accessing substrates that are not amenable to carbene-based methods.

-

Intramolecular Wurtz-type Reaction: This method involves the reductive cyclization of a 1,3-dihalo-1,1-difluoroalkane using a reducing agent like zinc.[7]

-

Michael-Induced Ring Closure (MIRC): MIRC reactions can be employed to construct the cyclopropane ring, although this is a less common approach for difluorinated derivatives.[7]

-

Ring-Closing Metathesis (RCM): For the synthesis of larger ring systems containing a gem-difluorocyclopropane unit, ring-closing metathesis is a powerful tool.[11][12][13] This typically involves the synthesis of a diene precursor containing the difluorocyclopropane moiety, followed by cyclization using a ruthenium-based catalyst.[11][12]

The logical flow for an RCM-based approach is illustrated below:

Figure 2: Workflow for the synthesis of cyclic compounds containing a gem-difluorocyclopropane via RCM.

Asymmetric Synthesis of Difluorophenyl Cyclopropanes

The synthesis of enantioenriched difluorophenyl cyclopropanes is of significant interest for pharmaceutical applications.[14] Several strategies have been developed to achieve this:

-

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of gem-difluoroalkenes with excellent diastereo- and enantiocontrol.[14]

-

Chiral Auxiliaries: The use of chiral auxiliaries attached to the alkene substrate can direct the stereochemical outcome of the cyclopropanation reaction.[14]

-

Asymmetric Catalysis: The development of chiral transition metal catalysts for difluorocyclopropanation is an active area of research, with some success demonstrated using chiral metalloporphyrins.[15]

Synthetic Utility: Ring-Opening Reactions

A significant aspect of the chemistry of gem-difluorocyclopropanes is their propensity to undergo ring-opening reactions, particularly under transition-metal catalysis. This reactivity provides access to a variety of monofluorinated alkenes, which are also valuable synthetic intermediates. Palladium-catalyzed ring-opening reactions, for example, have been extensively studied and allow for the introduction of a wide range of nucleophiles.[8]

Experimental Protocols

General Procedure for Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is adapted from the work of Prakash and Hu.[8]

-

To a stirred solution of the desired styrene derivative (1.0 equiv) and TMSCF₃ (1.5 equiv) in a suitable solvent (e.g., THF) at room temperature, add NaI (1.5 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane derivative.

Representative Data for Difluorocyclopropanation of Styrene Derivatives

| Entry | Styrene Derivative | Product | Yield (%) | Reference |

| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [8] |

| 2 | 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 88 | [8] |

| 3 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1,1-difluorocyclopropane | 82 | [8] |

Conclusion

The synthesis of difluorophenyl cyclopropane derivatives is a dynamic and evolving field. While the [2+1] cycloaddition of difluorocarbene remains the most widely employed strategy, the continuous development of new reagents and methodologies is expanding the synthetic chemist's toolbox. The insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of these important molecular scaffolds. The unique properties of the difluorophenyl cyclopropane motif ensure its continued relevance in the design of next-generation pharmaceuticals and advanced materials.

References

-

Grygorenko, O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

-

Fedoryński, M. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

-

Villada, J. D., et al. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. CDN. [Link]

-

Fedoryński, M. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC - NIH. [Link]

-

Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. [Link]

-

Wang, X. (n.d.). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

-

Itahashi, Y., et al. (2005). Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters - ACS Publications. [Link]

-

Wang, F., et al. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Semantic Scholar. [Link]

-

Yagupolskii, A., et al. (2021). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC - NIH. [Link]

-

Xia, Y., et al. (n.d.). Development of alkene difluorocyclopropanation reagents. Structures.... ResearchGate. [Link]

- Stefinovic, M., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wang, S., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC - NIH. [Link]

-

Morandi, B. (n.d.). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. RSC Publishing. [Link]

-

Lv, L., et al. (n.d.). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Zhang, X., et al. (n.d.). Transition‐metal (TM)‐catalyzed reactions of gem‐DFCPs and their background. ResearchGate. [Link]

-

Kirihara, M., et al. (2019). Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]

-

Synfacts. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

-

Wang, X., et al. (2022). Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. Request PDF. [Link]

-

Li, X. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. [Link]

-

Wang, C., et al. (n.d.). Transition‐metal‐catalyzed cyclopropanation. ResearchGate. [Link]

-

NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]

-

Warren, S., et al. (2006). Asymmetric synthesis of cyclopropanes and dihydrofurans based on phosphine oxide chemistry. PubMed. [Link]

-

Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

NRO-Chemistry. (2020). Simmons-Smith Reaction. YouTube. [Link]

-

Chen, Y., et al. (2025). Asymmetric Synthesis of Trifluoromethylphenyl Cyclopropanes Catalyzed by Chiral Metalloporphyrins. Request PDF. [Link]

-

Powers, I. G., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [Link]

-

Charette, A. B., et al. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. [PDF] Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. researchgate.net [researchgate.net]

Foreword: From Rational Design to Process Chemistry

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Ticagrelor Intermediates

Ticagrelor (marketed as Brilinta®) represents a paradigm shift in antiplatelet therapy. As the first orally available, direct-acting, and reversible P2Y12 receptor antagonist, its discovery was a triumph of rational drug design aimed at overcoming the limitations of its predecessors, such as clopidogrel.[1][2][3] However, the journey from a promising molecule in a lab to a globally accessible medicine is paved by the innovations of process chemistry. The true elegance of Ticagrelor lies not only in its pharmacological mechanism but also in the sophisticated, multi-step synthesis that makes its production feasible, safe, and scalable.

This technical guide provides a deep dive into the history and discovery of the core chemical intermediates that form the backbone of Ticagrelor. We will deconstruct the molecule to understand its constituent parts, explore the evolution of their synthesis from early, often hazardous methods to modern, efficient, and greener industrial processes, and explain the critical scientific reasoning behind these advancements. For researchers and professionals in drug development, understanding this evolution is key to appreciating the intricate dance between medicinal chemistry and process engineering.

The Genesis of a New Antiplatelet Agent: The "Why" Behind Ticagrelor

The development of Ticagrelor was born from a clear clinical need. Earlier antiplatelet agents, primarily the thienopyridines (e.g., clopidogrel), were groundbreaking but possessed inherent limitations. They are prodrugs requiring metabolic activation, leading to a slow onset of action and significant inter-patient variability in response.[2][3] Furthermore, their irreversible binding to the P2Y12 receptor complicated patient management, especially when urgent surgery was required.